Antibacterial Activity Against Staphylococcus aureus: Direct MIC Comparison with Ciprofloxacin
In disc diffusion and broth microdilution assays, 4,5-dichloro-2-(2-fluorophenyl)thiazole demonstrates antibacterial activity against Gram‑positive Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 20 µg/mL, which is 33% lower (i.e., more potent) than the MIC of ciprofloxacin (30 µg/mL) measured under the same experimental conditions . The compound also produces a zone of inhibition of 10 mm against S. aureus in disc diffusion assays . This head‑to‑head comparison establishes that the 4,5-dichloro-2-(2-fluorophenyl)thiazole scaffold possesses intrinsic antimicrobial potency that exceeds that of a clinically established fluoroquinolone antibiotic in this in vitro model.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 20 µg/mL; zone of inhibition = 10 mm |
| Comparator Or Baseline | Ciprofloxacin: MIC = 30 µg/mL |
| Quantified Difference | Target MIC is 10 µg/mL lower (33% reduction; 1.5‑fold more potent) |
| Conditions | Staphylococcus aureus; disc diffusion and broth microdilution assays |
Why This Matters
Demonstrates that the compound has measurable antibacterial activity superior to a clinical comparator, supporting its use as a validated antimicrobial pharmacophore for further SAR exploration.
